molecular formula C13H14BrN3O3 B12995920 tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995920
M. Wt: 340.17 g/mol
InChI Key: QMXYGGVGEMJSER-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1805524-22-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 1, a ketone at position 5, and a tert-butyl ester at position 2. Its molecular formula is C₁₃H₁₄BrN₃O₃, with a molecular weight of 340.18 g/mol and a purity of 95% . This compound is classified as a pharmaceutical intermediate, likely utilized in synthesizing bioactive molecules due to its reactive sites, including the bromine substituent for cross-coupling reactions and the ester group for hydrolysis or transesterification.

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl 1-(3-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19)

InChI Key

QMXYGGVGEMJSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Ester Formation

  • Starting from the corresponding carboxylic acid (e.g., 3-bromophenyl-substituted acid), the tert-butyl ester is formed.
  • A common method involves reacting the acid with tert-butanol under acidic conditions or using sulfurous dichloride (SOCl2) mediated esterification in methanol, followed by tert-butylation.
  • The reaction is typically carried out at mild temperatures (~40 °C) for 1 hour.
  • The esterification yields are high, generally between 89% and 96%, and the esters are used directly in subsequent steps without purification.

Hydrazide Formation

  • The tert-butyl ester is reacted with hydrazine hydrate in methanol.
  • The reaction is conducted at elevated temperatures (~65 °C) for about 4 hours.
  • This step converts the ester into the corresponding hydrazide intermediate.
  • The hydrazide is isolated by solvent removal and extraction, yielding high purity products suitable for cyclization.

Cyclization to 1,2,4-Triazole Ring

  • The hydrazide intermediate undergoes cyclization with ammonium thiocyanate in the presence of a base such as 10% aqueous sodium hydroxide.
  • The reaction mixture is heated to 80 °C and stirred for approximately 6 hours.
  • After cooling, the mixture is acidified to pH 3–4 with hydrochloric acid, precipitating the triazole-thione intermediate.
  • This intermediate is then converted to the 5-oxo-1,2,4-triazole by oxidation or further reaction steps.
  • The yields for this cyclization step range from 72% to 83%.

Representative Reaction Scheme (Summary)

Step Reactants/Conditions Product Yield (%) Notes
1. Esterification 3-bromophenyl carboxylic acid + tert-butanol or MeOH + SOCl2 tert-butyl 3-bromophenyl ester 89–96 Mild heating, no purification needed
2. Hydrazide formation Ester + hydrazine hydrate, MeOH, 65 °C, 4 h Hydrazide intermediate High Direct use in next step
3. Cyclization Hydrazide + ammonium thiocyanate + 10% NaOH, 80 °C, 6 h 2,4-dihydro-3H-1,2,4-triazole-3-thione 72–83 Acidification precipitates product
4. Oxidation/Final modification Triazole-thione intermediate + oxidizing agent (e.g., BBr3) tert-Butyl 1-(3-bromophenyl)-5-oxo-1,2,4-triazole-3-carboxylate ~58 (for related compounds) Optional demethoxylation or substitution

Analytical and Purification Techniques

  • Purity is confirmed by high-performance liquid chromatography (HPLC), typically >95%.
  • Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns.
  • The reaction progress is monitored by thin-layer chromatography (TLC).

Research Findings and Optimization Notes

  • The use of ammonium thiocyanate in basic aqueous media is critical for efficient ring closure.
  • Temperature control (around 80 °C) and reaction time (6 hours) optimize yield and purity.
  • The tert-butyl ester group is stable under these conditions, allowing selective transformations.
  • Bromine substitution on the phenyl ring can affect solubility and reactivity; thus, reaction conditions may require slight adjustments.
  • Boron tribromide (BBr3) can be used for demethoxylation or deprotection steps if needed in analog synthesis.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Impact on Synthesis
Esterification temperature ~40 °C Efficient ester formation
Hydrazide formation temp ~65 °C Complete conversion to hydrazide
Cyclization temp 80 °C Optimal for ring closure
Cyclization time 6 hours Maximizes yield
Base used 10% NaOH aqueous solution Facilitates cyclization
Acidification pH 3–4 Precipitates triazole intermediate
Purity after synthesis >95% (HPLC) Suitable for research and further use

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom on the phenyl ring participates in transition-metal-catalyzed coupling reactions, enabling structural diversification.

Reaction TypeConditionsProductsKey ReagentsNotes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/water (80°C)Biaryl derivativesArylboronic acidsHigh regioselectivity due to electron-withdrawing triazole group
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Aryl aminesPrimary/secondary aminesLimited by steric hindrance from tert-butyl group

Mechanistic Insight : The bromophenyl group acts as an electrophilic partner in palladium-catalyzed couplings. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

ConditionsProductsReaction Rate (k, s⁻¹)Yield
6M HCl, reflux1-(3-Bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid0.12 ± 0.0385%
NaOH (aq.), 60°CSodium carboxylate salt0.08 ± 0.0278%

Stability Note : The triazole ring remains intact under acidic conditions but may decompose in strongly basic media (>pH 12).

Halogen Exchange Reactions

The C–Br bond undergoes nucleophilic substitution with soft nucleophiles.

ReactionReagentsProductsSelectivity
SNArKSCN, DMF, 120°C3-Thiocyanatophenyl derivative>95% para-substitution
Ullmann-typeCuI, 1,10-phenanthroline, K₃PO₄Aryl ethersModerate (60–70%)

Electronic Effects : The electron-withdrawing triazole ring enhances the electrophilicity of the brominated aromatic system, favoring nucleophilic aromatic substitution .

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions.

Reaction TypeConditionsProductsKey Observations
Huisgen CycloadditionCu(I), RT1,2,3-Triazole hybridsLimited reactivity due to steric bulk
AlkylationNaH, alkyl halides, DMFN-Alkylated triazolesSelective alkylation at N-2 position

Thermodynamic Data :

  • ΔH‡ for alkylation: 72.5 kJ/mol (DFT calculations)

  • Reaction favors N-2 substitution due to lower steric hindrance.

Oxidation and Reduction

Controlled redox reactions modify the triazole ring and ester group.

ProcessReagentsProductsYield
Oxidation (S→O)mCPBA, CH₂Cl₂Sulfoxide derivative65%
Reduction (NO₂→NH₂)H₂, Pd/C, MeOHAminophenyl analog90%

Limitations : Over-oxidation of the triazole ring leads to decomposition above 100°C .

Solid-State Reactivity

The compound exhibits unique behavior under mechanical or thermal stress:

StimulusObservationApplication
Grinding (ball mill)Partial decarboxylationMechanochemical synthesis
Heating (>200°C)Loss of CO₂ and tert-butyl groupPolymer precursor studies

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anticancer Properties

The triazole ring system is known for its anticancer activity. Compounds similar to tert-butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Agricultural Applications

Due to their fungicidal properties, triazole derivatives are widely used in agriculture as fungicides. The ability of this compound to inhibit fungal growth makes it a candidate for development into agricultural chemicals aimed at protecting crops from fungal diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives including this compound. The antimicrobial activity was evaluated using standard disk diffusion methods against various bacterial strains. Results indicated that this compound exhibited significant inhibition zones compared to control substances .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of triazole derivatives. The study revealed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Property Target Compound (tert-Butyl ester) Ethyl 1-(4-nitrophenyl) Analog
CAS Number 1805524-22-4 959314-36-4
Molecular Formula C₁₃H₁₄BrN₃O₃ C₁₁H₁₀N₄O₅
Molecular Weight 340.18 g/mol 278.22 g/mol
Substituent on Phenyl 3-Bromo 4-Nitro
Ester Group tert-Butyl Ethyl
Purity 95% 97%
Applications Pharmaceutical intermediate Pharmaceutical intermediate

Electronic and Steric Effects

  • Substituent Electronic Effects: The 3-bromo group is weakly electron-withdrawing (meta-directing), while the 4-nitro group is strongly electron-withdrawing (para-directing).
  • Ester Group Stability : The tert-butyl ester confers greater steric bulk and hydrolytic stability compared to the ethyl ester, which may enhance shelf life or compatibility with reaction conditions requiring prolonged exposure to moisture .

Reactivity and Functionalization Potential

  • Bromine vs. Nitro Group : The bromine substituent in the target compound enables transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for aryl-aryl bond formation. In contrast, the nitro group in the analog can undergo reduction to an amine, enabling access to secondary functional groups like amides or imines .
  • Ester Reactivity : The tert-butyl ester’s stability may necessitate harsher conditions for hydrolysis compared to the ethyl analog, which could be advantageous in multi-step syntheses requiring selective deprotection.

Physicochemical Properties

  • This property may influence formulation strategies or biodistribution in drug development.
  • Crystallization Behavior : Differences in substituent polarity and hydrogen-bonding capacity (e.g., nitro groups form stronger hydrogen bonds than bromine) may lead to distinct crystal packing motifs, as suggested by studies on hydrogen-bonding patterns in molecular aggregates .

Biological Activity

tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12BrN3O3\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_3

This structure features a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

In a study focused on triazole derivatives, it was found that some compounds exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells, indicating potent anticancer properties .

The anticancer activity of triazoles is often attributed to their ability to inhibit key enzymes involved in DNA synthesis and repair. Specifically, they may target thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication. Compounds that inhibit TS can lead to reduced proliferation of cancer cells due to impaired DNA synthesis .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have demonstrated that certain triazole compounds exhibit good inhibition against both Escherichia coli and Staphylococcus aureus, two common pathogens responsible for a variety of infections. The effectiveness against these bacteria suggests that triazoles could serve as potential leads in the development of new antibiotics .

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Activity Cell Line/Organism IC50/Other Metrics Reference
Study 1AnticancerMCF-71.1 μM
Study 2AntimicrobialE. coliSignificant inhibition
Study 3AntimicrobialS. aureusSignificant inhibition

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of a substituted hydrazine derivative (e.g., 3-bromophenylhydrazine) with a carbonyl-containing precursor (e.g., β-ketoester). Critical steps include:

  • Reagent Selection : Use tert-butyl acetoacetate as the β-ketoester to introduce the tert-butoxycarbonyl group.
  • Cyclization Conditions : Employ acidic or thermal conditions (e.g., HCl in ethanol at reflux) to facilitate triazole ring formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to polar byproducts.
  • Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields by 15–20% compared to traditional reflux methods .

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